molecular formula C7H2Br2O2S2 B1530540 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid CAS No. 1024594-86-2

4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid

Cat. No.: B1530540
CAS No.: 1024594-86-2
M. Wt: 342 g/mol
InChI Key: LZZZIBXZKLAXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid is a useful intermediate in the preparation of thiophene-based copolymers for photovoltaic applications .


Molecular Structure Analysis

The molecular weight of this compound is 344.05 . The linear formula is C7H2Br2O2S2 . The IUPAC name is 4,6-dibromo-1,5-dihydro-1lambda3,5lambda3-thieno[3,4-b]thiophene-2-carboxylic acid .


Physical and Chemical Properties Analysis

The physical form of this compound is solid . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Metallation

  • Synthesis and Bromine→Lithium Exchange Reactions : Thieno[3,2-b]thiophene, including its 2-carboxylic acid and polybromo derivatives like 3,6-dibromo and 2,3,5,6-tetrabromo derivatives, have been synthesized. These compounds undergo bromine to lithium exchange reactions, leading to various disubstituted thieno[3,2-b]thiophenes (Fuller, Iddon, & Smith, 1997).

Organic Semiconductors and Dye-sensitized Solar Cells

  • Dithienothiophene-based Dyes for Solar Cells : A study demonstrates the synthesis of dyes based on dithienothiophene, such as 2,6-dibromo-dithienothiophene, for use in dye-sensitized solar cells (DSCs). These dyes have shown promising energy conversion efficiencies (Kwon et al., 2011).

Electropolymerization and Conductive Polymers

  • Electropolymerization of Monomers : The synthesis of 2-phenylthieno[3,4-b]thiophene and its subsequent electropolymerization results in a conductive polymer with a notably low band gap, contributing to advancements in conductive polymer research (Neef, Brotherston, & Ferraris, 1999).

Molecular and Electronic Structures

  • AM1 and MNDO Studies : The molecular and electronic structures of thieno[3,4-b]thiophene-2-carboxylic acid, among other derivatives, have been optimized and studied using AM1 and MNDO methods, providing insights into their conformational behaviors and electronic transitions (Buemi, 1989).

Liquid-crystalline Complexes

  • Supramolecular Liquid-crystalline Complexes : New liquid-crystalline complexes have been synthesized starting from thieno[3,2-b]thiophene-2-carboxylic acid, which form through intermolecular hydrogen bonding. These complexes are significant for their potential applications in liquid crystal technology (Tso, Wang, Wu, & Lin, 1998).

Safety and Hazards

The safety information includes the following hazard statements: H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Biochemical Analysis

Biochemical Properties

4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of thiophene-based copolymers. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The compound’s bromine atoms contribute to its reactivity, allowing it to form stable bonds with other biomolecules. These interactions are crucial for the compound’s role in biochemical pathways, where it acts as a building block for larger, more complex molecules .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the expression of specific genes, thereby affecting cellular behavior. Additionally, its impact on metabolic pathways can alter the production and utilization of cellular energy, influencing overall cell health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, altering their structure and function. This binding can result in the inhibition or activation of enzymes, leading to changes in biochemical pathways. The compound’s bromine atoms play a crucial role in these interactions, providing the necessary reactivity for binding to target molecules. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, such as storage in an inert atmosphere at low temperatures. Prolonged exposure to light and air can lead to its degradation, reducing its efficacy in biochemical reactions. Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular processes, depending on its stability and concentration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate normal biochemical processes without causing adverse effects. At higher doses, it can lead to toxicity and other adverse reactions. Studies have identified specific threshold levels beyond which the compound’s effects become detrimental to cellular and organismal health. These findings highlight the importance of careful dosage regulation in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in these pathways can influence metabolic flux and the levels of specific metabolites. The compound’s interactions with enzymes such as oxidoreductases and transferases are particularly noteworthy, as they facilitate the transfer of functional groups and electrons, driving essential biochemical reactions. These interactions underscore the compound’s importance in maintaining metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation. The compound’s distribution can influence its efficacy in biochemical reactions, as its presence in specific cellular compartments is necessary for its intended function .

Properties

IUPAC Name

4,6-dibromothieno[2,3-c]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2O2S2/c8-5-2-1-3(7(10)11)12-4(2)6(9)13-5/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZZIBXZKLAXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C(SC(=C21)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736450
Record name 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024594-86-2
Record name 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid
Reactant of Route 3
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.